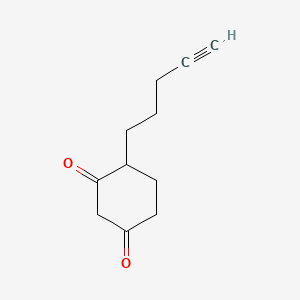

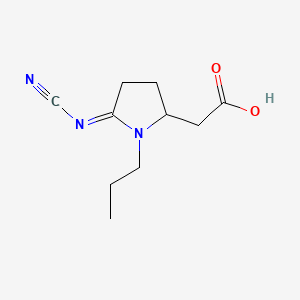

![molecular formula C13H9NO6S B587156 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-19-7](/img/structure/B587156.png)

4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” is a chemical compound that falls under the category of dibenzoxazepines . Dibenzoxazepines are a class of compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of dibenzoxazepines has been explored in various studies. One method involves a base-promoted protocol starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . Another method involves the alkylation of salicylamides with 2-chlorocyclohexanone followed by cyclodehydration .Molecular Structure Analysis

The molecular structure of dibenzoxazepines is characterized by a fused ring system. The exact structure of “4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” would require more specific information or computational analysis for accurate determination .Chemical Reactions Analysis

The chemical reactions involving dibenzoxazepines can vary depending on the specific substituents present on the molecule. The base-promoted synthesis mentioned earlier is one example of a reaction involving these compounds . More specific reactions would require additional information on the exact conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” are not explicitly mentioned in the available literature. These properties can include factors like solubility, melting point, boiling point, and chemical stability .Mécanisme D'action

The mechanism of action of “4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” is not explicitly mentioned in the available literature. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would require more specific studies to determine .

Safety and Hazards

Orientations Futures

The future directions for research on “4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one” and related compounds could involve further exploration of their synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying their physical and chemical properties in more detail, and exploring potential uses in fields like medicine or materials science .

Propriétés

IUPAC Name |

(6-oxo-5H-benzo[b][1,4]benzoxazepin-10-yl) hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-13-8-4-3-7-11(20-21(16,17)18)12(8)19-10-6-2-1-5-9(10)14-13/h1-7H,(H,14,15)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDIANYAWKOFHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858405 |

Source

|

| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one | |

CAS RN |

88373-19-7 |

Source

|

| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-4-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)

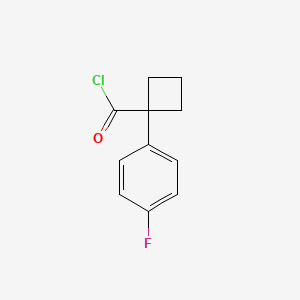

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)

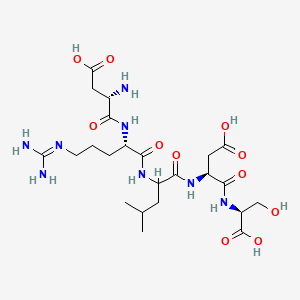

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)